
2-bromo-N-(pyrazin-2-yl)acetamide
概要
説明
“2-bromo-N-(pyrazin-2-yl)acetamide” is a chemical compound . It is a type of heterocyclic amide .
Synthesis Analysis
Heterocyclic amides like “this compound” can be synthesized by the reaction of heterocyclic amines with substituted phenylacetic acids in the presence of EDC.HCl as a coupling agent . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Chemical Reactions Analysis
N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions .作用機序
Target of Action
The primary targets of 2-Bromo-N-(Pyrazin-2-yl)Acetamide are the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the formation of prostanoids, including prostaglandins and thromboxane, which are involved in inflammation and pain .
Mode of Action
This compound interacts with COX-1 and COX-2 enzymes, inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostanoids, thereby reducing inflammation and pain .
Biochemical Pathways
The action of this compound primarily affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, the compound prevents the formation of prostanoids from arachidonic acid . This results in a decrease in inflammation and pain, as prostanoids are key mediators of these processes .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in the production of prostanoids, leading to decreased inflammation and pain . The compound has shown potential anti-inflammatory, analgesic, and antimicrobial properties .
生化学分析
Biochemical Properties
2-Bromo-N-(pyrazin-2-yl)acetamide plays a significant role in biochemical reactions. It interacts with enzymes such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), which are involved in the formation of prostanoids, prostaglandins, and thromboxane A2 . These interactions inhibit the activity of COX enzymes, leading to reduced inflammation and pain. Additionally, this compound exhibits antimicrobial properties by interacting with bacterial cell membranes, disrupting their integrity and leading to cell death .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways by inhibiting the production of pro-inflammatory cytokines, thereby reducing inflammation . This compound also impacts gene expression by downregulating the expression of genes involved in inflammatory responses. Furthermore, this compound affects cellular metabolism by inhibiting the activity of enzymes involved in the synthesis of inflammatory mediators .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with COX enzymes. By binding to the active sites of COX-1 and COX-2, this compound inhibits their enzymatic activity, preventing the conversion of arachidonic acid to prostaglandins . This inhibition leads to a decrease in the production of inflammatory mediators, thereby reducing inflammation and pain. Additionally, this compound may interact with bacterial cell membranes, causing disruption and cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its anti-inflammatory and antimicrobial properties, with no significant loss of activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent anti-inflammatory and analgesic effects without significant toxicity . At higher doses, this compound may cause adverse effects, including gastrointestinal disturbances and liver toxicity . Threshold effects have been observed, with optimal dosages providing maximum therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics . This compound may also affect metabolic flux by inhibiting the activity of enzymes involved in the synthesis of inflammatory mediators . Additionally, this compound may influence metabolite levels by altering the expression of genes involved in metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within cells can influence its interactions with biomolecules and its overall biochemical effects
特性
IUPAC Name |
2-bromo-N-pyrazin-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O/c7-3-6(11)10-5-4-8-1-2-9-5/h1-2,4H,3H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCWELSTTLPNKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
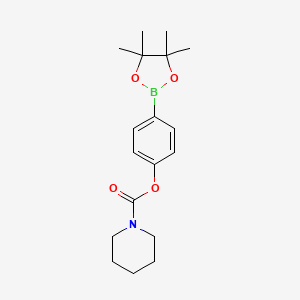

![1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-4-amine hydrochloride](/img/structure/B1438459.png)

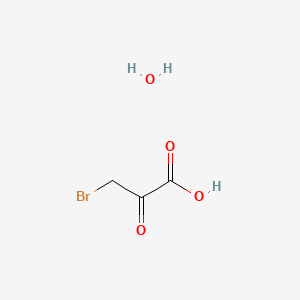
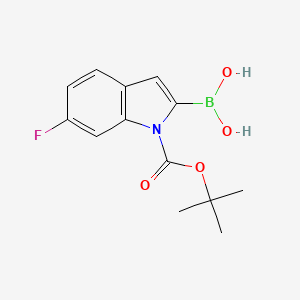
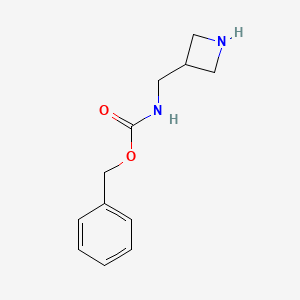
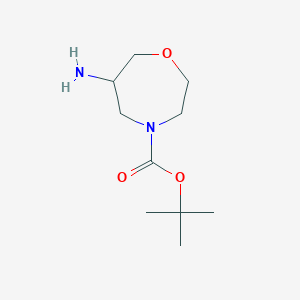
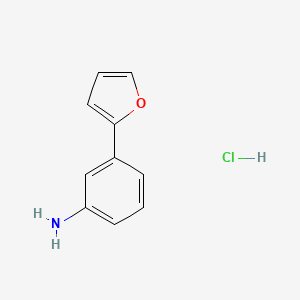
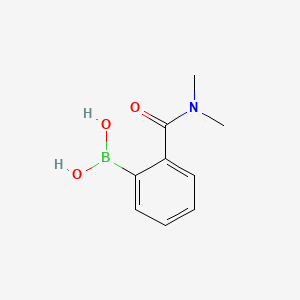
![(8R)-4,10-dibromo-1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-diol](/img/structure/B1438474.png)



